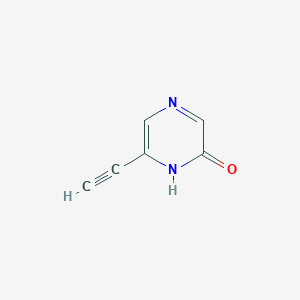
6-Ethynylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynylpyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by the presence of an ethynyl group attached to the pyrazin-2(1H)-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2(1H)-one as the starting material.
Ethynylation Reaction: The pyrazin-2(1H)-one undergoes an ethynylation reaction, where an ethynyl group is introduced to the pyrazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a copper(I) catalyst to facilitate the ethynylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethynylation reactions using continuous flow reactors to ensure efficiency and consistency. The process is optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Ethylamine derivatives.
Substitution Products: Various substituted pyrazines.
Applications De Recherche Scientifique
6-Ethynylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
6-Ethynylpyrazin-2(1H)-one is similar to other pyrazine derivatives, such as pyrrolopyrazine and pyrimidine derivatives. its unique ethynyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the ethynyl group enhances its potential for further functionalization and application in various fields.
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine
Pyrimidine derivatives
Pyridazine derivatives
Propriétés
Formule moléculaire |
C6H4N2O |
|---|---|
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
6-ethynyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-4-6(9)8-5/h1,3-4H,(H,8,9) |
Clé InChI |
ANFRWKCRNXGEMT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


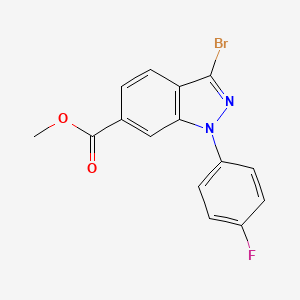
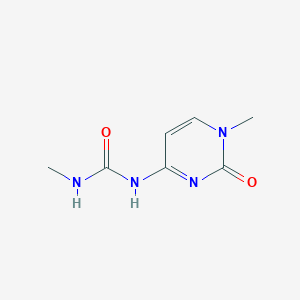
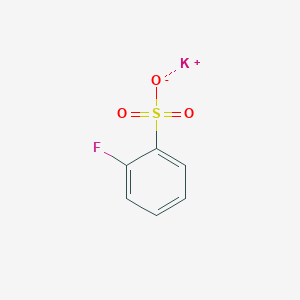
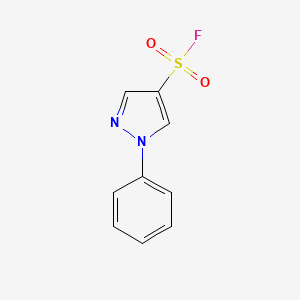
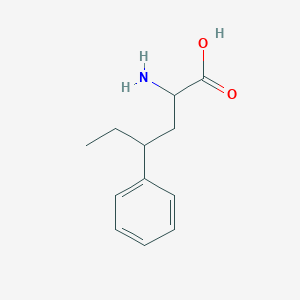
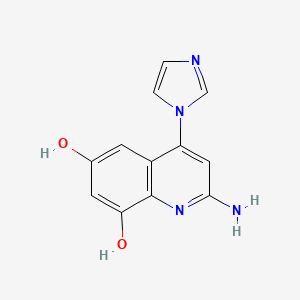
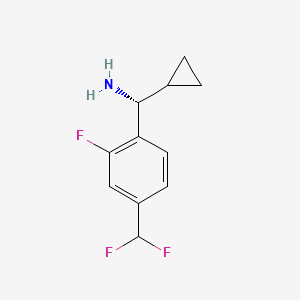
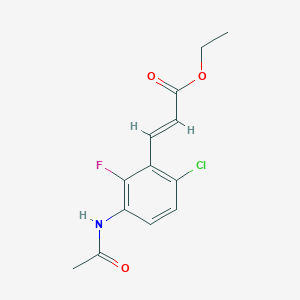


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

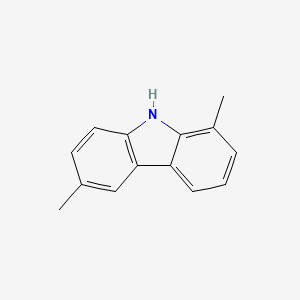
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
